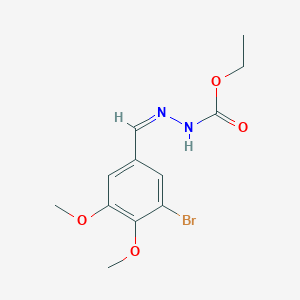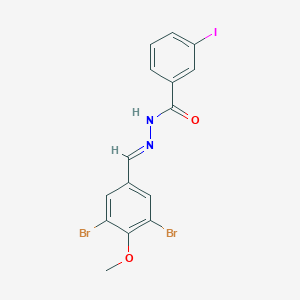![molecular formula C18H17BrN4O B449026 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449026.png)
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an acetohydrazide moiety linked to a naphthylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide typically involves a multi-step process:
Formation of the pyrazole ring: The initial step involves the synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole through the reaction of appropriate precursors under controlled conditions.
Acetohydrazide formation: The next step involves the reaction of the pyrazole derivative with acetohydrazide to form the intermediate compound.
Condensation reaction: Finally, the intermediate is subjected to a condensation reaction with 1-naphthaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazide moiety.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide involves its interaction with specific molecular targets. The pyrazole ring and hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
Naphthylmethylene derivatives: Compounds with similar naphthylmethylene groups but different substituents.
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-(1-naphthylmethylene)acetohydrazide is unique due to the combination of its pyrazole ring, bromine substitution, and naphthylmethylene-acetohydrazide linkage. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C18H17BrN4O |
|---|---|
Poids moléculaire |
385.3g/mol |
Nom IUPAC |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H17BrN4O/c1-12-18(19)13(2)23(22-12)11-17(24)21-20-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-10H,11H2,1-2H3,(H,21,24)/b20-10+ |
Clé InChI |
KGBOLSVDIYKIOY-KEBDBYFISA-N |
SMILES isomérique |
CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)C)Br |
SMILES |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32)C)Br |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-{[(3-chloroanilino)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B448943.png)

![N'-(4-bromobenzylidene)-2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448946.png)
![N'-[phenyl(4-pyridinyl)methylene]decanohydrazide](/img/structure/B448947.png)

![2-(2-naphthyloxy)-N'-[2-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B448950.png)
![2-(3-chlorophenoxy)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B448952.png)
![2-CHLORO-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B448954.png)
![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B448955.png)
![N'-[3-(benzyloxy)benzylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B448960.png)


![N-[1-({2-[(5-chloro-2-thienyl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B448968.png)

